molecular formula C17H16N2OS B14713714 1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one CAS No. 22544-73-6

1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one

Cat. No.: B14713714
CAS No.: 22544-73-6
M. Wt: 296.4 g/mol
InChI Key: GLCTYCWWXOTPHU-UHFFFAOYSA-N
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Description

1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one is an organic compound with the molecular formula C17H16N2OS This compound is characterized by its imidazole core, substituted with methyl, methylsulfanyl, and diphenyl groups

Preparation Methods

The synthesis of 1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

1-Methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

22544-73-6

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

1-methyl-2-methylsulfanyl-5,5-diphenylimidazol-4-one

InChI

InChI=1S/C17H16N2OS/c1-19-16(21-2)18-15(20)17(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

GLCTYCWWXOTPHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)SC

Origin of Product

United States

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